![molecular formula C9H12N4 B1655008 2-Dimetilamino-3-metil-3H-imidazo[4,5-b]piridina CAS No. 30458-70-9](/img/structure/B1655008.png)

2-Dimetilamino-3-metil-3H-imidazo[4,5-b]piridina

Descripción general

Descripción

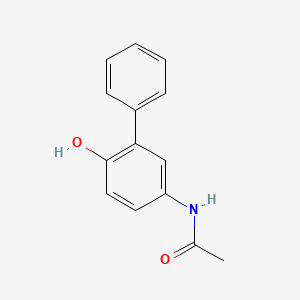

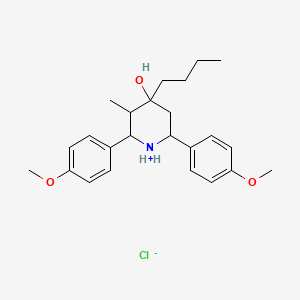

“2-Dimethylamino-3-methyl-3h-imidazo[4,5-b]pyridine” is a derivative of the imidazo[4,5-b]pyridine group . Imidazo[4,5-b]pyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Synthesis Analysis

Imidazo[4,5-b]pyridines can be synthesized by refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment . This process results in the cyclization to the imidazo[4,5-b]pyridine ring system .Molecular Structure Analysis

The molecular structure of imidazo[4,5-b]pyridines comprises an imidazole ring fused with a pyridine moiety . They exist in various isomeric forms like imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines, and imidazo[1,2-a]pyridines .Chemical Reactions Analysis

The chemical reactions involving imidazo[4,5-b]pyridines are largely influenced by the type of substituent in position 6 of the coumarin nucleus as well as the type of the substituent at the N atom of the imidazo[4,5-b]pyridine core .Aplicaciones Científicas De Investigación

Agentes Antihipertensivos

Los andamios de imidazo[4,5-b]piridina se han utilizado en el desarrollo de agentes antihipertensivos. Estos agentes están diseñados para bloquear los receptores de angiotensina II y ayudar a controlar la presión arterial alta .

Actividad Anticancerígena

Algunos derivados han mostrado potencial en la inhibición de la formación de ensamblaje de microtúbulos, lo que es un enfoque prometedor para terapias anticancerígenas, particularmente en el tratamiento del cáncer de próstata .

Enfoques Sintéticos

Los derivados de imidazo[4,5-b]piridina se sintetizan utilizando 2,3-diaminopiridina como compuesto de partida. Esta síntesis es crucial para crear varios compuestos con posibles aplicaciones farmacológicas .

Propiedades Antimicrobianas

La investigación sobre nuevos derivados de imidazo[4,5-b]piridina explora sus características antimicrobianas. Estos compuestos pueden interactuar con proteínas y formar enlaces que pueden inhibir el crecimiento de microbios .

Síntesis Química

La síntesis de derivados de imidazo[4,5-b]piridina involucra reacciones de sustitución nucleofílica que son fundamentales para crear una variedad de compuestos con diversas propiedades químicas .

Mecanismo De Acción

Target of Action

Imidazo[4,5-b]pyridine derivatives have been known to interact with various cellular targets, including gaba a receptors , angiotensin II receptors , and enzymes involved in carbohydrate metabolism .

Mode of Action

Imidazo[4,5-b]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cells .

Biochemical Pathways

Imidazo[4,5-b]pyridine derivatives are known to influence various biochemical pathways, including those involved in neurotransmission, inflammation, and carbohydrate metabolism .

Pharmacokinetics

The design and synthesis of bioisosteres, such as imidazo[4,5-b]pyridine derivatives, are known to improve selectivity, pharmacokinetics, and metabolic stability, and reduce different side effects, including toxicity .

Result of Action

Imidazo[4,5-b]pyridine derivatives are known to have diverse biological activities, including analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory activities .

Direcciones Futuras

The future directions in the study of “2-Dimethylamino-3-methyl-3h-imidazo[4,5-b]pyridine” and related compounds could involve further exploration of their potential therapeutic significance, development of new synthesis methods, and detailed investigation of their physical and chemical properties. The information summarized in the literature may be useful in the design and development of methods for the synthesis of functional derivatives of imidazo[4,5-b]pyridines, which are prospective heterocyclic compounds for use in the search for new biologically active substances .

Propiedades

IUPAC Name |

N,N,3-trimethylimidazo[4,5-b]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4/c1-12(2)9-11-7-5-4-6-10-8(7)13(9)3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRULLOBLJXBFSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)N=C1N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401235612 | |

| Record name | N,N,3-Trimethyl-3H-imidazo[4,5-b]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401235612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30458-70-9 | |

| Record name | N,N,3-Trimethyl-3H-imidazo[4,5-b]pyridin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30458-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,3-Trimethyl-3H-imidazo[4,5-b]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401235612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![NCGC00384763-01_C54H86O24_1-O-(3-{[Hexopyranosyl-(1->3)-[hexopyranosyl-(1->4)]hexopyranuronosyl]oxy}-28-oxoolean-12-en-28-yl)hexopyranose](/img/structure/B1654937.png)

![Spiro[bicyclo[3.3.1]nonane-3,2'-oxiran]-7-one](/img/structure/B1654941.png)

![4-[2,2,3,3,4,4,5,5-Octafluoro-1-(4-hydroxyphenyl)pentyl]phenol](/img/structure/B1654943.png)

![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-pyrrolidin-1-ylpyrimidin-2-one](/img/structure/B1654948.png)